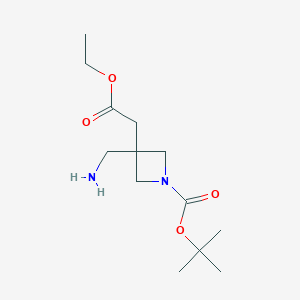

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-10(16)6-13(7-14)8-15(9-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQILVPAZVQWDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminomethyl Group:

Esterification: The ethoxy-oxo-ethyl group is introduced via esterification reactions.

Protection of Functional Groups: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Coupling Reactions

The aminomethyl group facilitates coupling with carboxylic acids to form amide bonds, a critical step in peptide synthesis and drug derivatization.

Mechanism : The reaction proceeds via activation of the carboxylic acid (from dibenzo[b,f] thiazepine) using EDCI/HOBt, forming an active ester intermediate. The aminomethyl group then undergoes nucleophilic attack to yield the amide product.

Nucleophilic Aromatic Substitution

The amine functionality participates in nucleophilic substitution with aromatic electrophiles, forming heterocyclic derivatives.

| Reaction Conditions | Reagents/Catalysts | Yield | Product |

|---|---|---|---|

| THF, 70°C, overnight | N,N-Diisopropylethylamine (DIEA) | 81.9% | Tert-butyl 3-(((2-chloro-thieno[2,3-d]pyrimidin-4-yl)amino)methyl)azetidine-1-carboxylate |

Mechanism : The aminomethyl group displaces chlorine on thieno[2,3-d]pyrimidine via a two-step process involving deprotonation (by DIEA) and subsequent nucleophilic attack.

Acid Hydrolysis and Salt Formation

The compound reacts with acids to form stable salts, enhancing solubility for downstream applications.

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| EtOH, 38°C | Aqueous HCl (1.0 M) | 18 g | Hydrochloride salt of the amine |

Applications : The hydrochloride salt is frequently used in peptide synthesis and as a precursor for further functionalization.

Potential Reaction Pathways

While not explicitly documented for this compound, structurally analogous azetidine derivatives undergo:

-

Ester Hydrolysis : The ethoxy carbonyl group may hydrolyze under acidic/basic conditions to form carboxylic acids.

-

Boc Deprotection : Treatment with strong acids (e.g., TFA) removes the tert-butyl carbamate, exposing the free amine.

Comparative Reactivity of Derivatives

The compound’s reactivity is influenced by its substituents:

| Functional Group | Reactivity Profile |

|---|---|

| Aminomethyl (-CH2NH2) | Enables amide coupling, nucleophilic substitution, and Schiff base formation. |

| Ethoxy carbonyl (-COOEt) | Susceptible to hydrolysis or transesterification under acidic/basic conditions. |

| tert-Butyl carbamate (Boc) | Stabilizes the azetidine ring; removable via acidolysis for further modifications. |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate is , with a molecular weight of approximately 272.35 g/mol. Its unique azetidine structure, characterized by a tert-butyl group and an aminomethyl substituent, enhances its reactivity and biological activity.

Drug Development

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that it may influence metabolic pathways, serving as a scaffold for synthesizing new therapeutic agents.

Key Findings:

- Biological Activity : Initial research indicates promising biological activities, although further studies are required to elucidate its full therapeutic potential. The compound may exhibit properties that could be beneficial in treating metabolic disorders or other diseases.

Interaction Studies

Understanding how this compound interacts with various biological systems is crucial for advancing its medicinal applications.

Potential Areas of Focus:

- Enzyme Inhibition : Studies could explore its role as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : Investigating its effects on receptor activity could reveal new avenues for treatment strategies.

Agrochemical Development

The compound's unique functional groups may confer herbicidal or pesticidal properties, making it suitable for agrochemical applications.

Research Implications:

- Pesticide Formulation : Its chemical structure could be optimized for developing new pesticides that target specific pests while minimizing environmental impact.

Crop Protection Studies

Field studies could assess the efficacy of this compound in protecting crops from diseases or pests.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit or activate certain signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(aminomethyl)-3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate

- Tert-butyl 3-(aminomethyl)-3-(2-propoxy-2-oxo-ethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy-oxo-ethyl group, in particular, differentiates it from other similar compounds and may influence its solubility, stability, and interaction with biological targets.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate, with the CAS number 1111202-76-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 258.314 g/mol. The compound features an azetidine ring, which is integral to its biological activity.

Synthesis and Availability

The synthesis of this compound typically involves multi-step reactions that may include amination and esterification processes. It is commercially available from various suppliers, highlighting its significance in research settings. For instance, it is listed with a purity of 95% and is available for bulk orders from chemical suppliers .

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that azetidine-based compounds can exhibit significant antibacterial activity against various strains, including resistant bacteria. A study demonstrated that modifications to the azetidine ring can enhance potency against Gram-positive bacteria .

- In Vivo Studies : Preliminary in vivo studies suggest that similar compounds can penetrate cellular membranes effectively, showing low toxicity profiles while maintaining efficacy against targeted pathways involved in disease processes .

- Enzyme Inhibition : Compounds structurally related to this compound have been explored as inhibitors for key enzymes involved in metabolic pathways, including proteases and kinases, which are critical in cancer and inflammatory diseases .

Comparative Biological Activity Table

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-3-(2-ethoxy-2-oxo-ethyl)azetidine-1-carboxylate?

The compound is typically synthesized via aza-Michael addition, a key step in azetidine chemistry. For example, structurally similar azetidine derivatives were synthesized by reacting azetidine precursors with electrophilic partners (e.g., methyl acrylate derivatives) in the presence of a base like DBU. Purification is achieved via flash chromatography, and structural confirmation employs IR, NMR (1H, 13C, 15N), and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

Multinuclear NMR spectroscopy is critical:

- 1H NMR identifies protons on the azetidine ring, ethoxy group, and aminomethyl moiety.

- 13C NMR confirms carbonyl (C=O) groups in the ester and carbamate.

- 15N NMR (if available) verifies the amine environment. IR spectroscopy detects C=O stretches (~1700–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹). Mass spectrometry provides molecular ion validation .

Q. What are the key functional groups influencing reactivity?

- The tert-butyl carbamate acts as a protecting group for the azetidine nitrogen, enabling selective deprotection under acidic conditions (e.g., TFA).

- The ethoxy-oxoethyl group is susceptible to hydrolysis or nucleophilic substitution.

- The aminomethyl group can participate in further derivatization (e.g., amidation, Schiff base formation) .

Advanced Questions

Q. How do steric and electronic factors affect the synthesis of azetidine derivatives with dual substituents?

Substituents like aminomethyl and ethoxy-oxoethyl introduce steric hindrance, potentially slowing aza-Michael addition. Electronic effects (e.g., electron-withdrawing ethoxy-oxoethyl) can polarize the azetidine ring, altering reactivity. Optimization may require adjusting reaction temperature, solvent polarity (e.g., dry dioxane), or catalyst loading to balance these factors .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar azetidine derivatives?

- Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate vs. tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate ).

- Isotopic labeling : Use 15N-labeled precursors to clarify amine environments.

- X-ray crystallography : If crystalline, resolve ambiguities via SHELX-refined structures .

Q. How can the tert-butyl carbamate group be selectively removed without affecting the ethoxy-oxoethyl group?

Use acidic deprotection (e.g., TFA in DCM) to cleave the carbamate. The ethoxy ester is typically stable under mild acidic conditions but may hydrolyze under prolonged exposure. For orthogonal deprotection, consider photolabile or enzymatic strategies .

Q. What are the challenges in scaling up azetidine derivative synthesis, and how can they be mitigated?

- Purification : Flash chromatography may be inefficient at scale; switch to recrystallization or preparative HPLC.

- Exothermic reactions : Control aza-Michael addition by gradual reagent addition and cooling.

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent side reactions .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Comparative Reactivity of Azetidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.